molecular formula C42H70BF2N3O3 B590325 Bodipy C12-Ceramide CAS No. 1246355-58-7

Bodipy C12-Ceramide

Cat. No.: B590325
CAS No.: 1246355-58-7
M. Wt: 713.847
InChI Key: NGWZKZIJSBUOIZ-BOOOSZIVSA-N
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Description

Bodipy C12-Ceramide is a fluorescently tagged form of C12 ceramide, a sphingolipid that plays a crucial role in cellular signaling and membrane structure. This compound is particularly valuable in scientific research due to its ability to fluoresce, allowing for the visualization and tracking of lipid metabolism and trafficking in living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bodipy C12-Ceramide is synthesized by attaching a Bodipy fluorophore to a C12 ceramide molecule. The synthesis typically involves the following steps:

    Preparation of Bodipy Dye: The Bodipy dye is synthesized through a series of reactions involving pyrrole and boron difluoride.

    Attachment to Ceramide: The Bodipy dye is then conjugated to C12 ceramide through an amide bond formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the Bodipy dye followed by its conjugation to C12 ceramide. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in research applications .

Mechanism of Action

Bodipy C12-Ceramide exerts its effects primarily through its fluorescent properties. The Bodipy fluorophore allows for the visualization of the compound within cells, enabling researchers to track its movement and interactions. The ceramide component interacts with cellular membranes and signaling pathways, influencing processes such as apoptosis and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bodipy C12-Ceramide is unique due to its specific fluorescence properties, including high quantum yield and photostability. These characteristics make it particularly useful for long-term imaging studies and applications requiring high sensitivity .

Conclusion

This compound is a valuable tool in scientific research, offering unique advantages for the study of lipid metabolism and cellular signaling. Its synthesis, chemical reactivity, and broad range of applications make it an essential compound in various fields of study.

Properties

IUPAC Name

11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWZKZIJSBUOIZ-BOOOSZIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70BF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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